Ibutilide fumarate
Overview
Description
The compound U70226E, also known as Ibutilide fumarate, is a class III antiarrhythmic agent. It is primarily used to treat atrial fibrillation and atrial flutter by prolonging the action potential duration and refractory periods in the heart. This compound works by activating a slow, inward sodium current rather than blocking outward potassium currents .
Mechanism of Action
Target of Action
Ibutilide fumarate is a Class III antiarrhythmic agent . Its primary targets are the cardiac ion channels , specifically the slow inward sodium channels and the delayed rectifier potassium channels .
Mode of Action
This compound works by activating the slow inward sodium current . This action prolongs the action potential duration and increases both atrial and ventricular refractoriness . Unlike most other Class III antiarrhythmics, which act by blocking outward potassium currents, this compound works predominantly through sodium channels .
Biochemical Pathways
The activation of the slow inward sodium current by this compound leads to a prolonged action potential . This increases the refractoriness of the cardiac myocytes, which can help to correct conditions like atrial fibrillation and atrial flutter .
Pharmacokinetics
This compound is administered intravenously . It has a high first-pass metabolism, resulting in poor bioavailability when taken orally . The drug has a relatively large volume of distribution, and about 40% of the drug is bound with plasma albumin . It has a high systemic plasma clearance, close to the hepatic blood flow . The elimination half-life averages six hours . It is metabolized in the liver, primarily by isoenzymes other than CYP3A4 and CYP2D6 .
Result of Action
The result of this compound’s action is the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR) . This is achieved by increasing the refractoriness of the cardiac myocytes, which disrupts the re-entrant circuits that cause these arrhythmias .
Action Environment
Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of this compound . For example, the drug’s high systemic plasma clearance and metabolism via the liver’s cytochrome P450 system suggest that liver function can significantly impact the drug’s efficacy and safety .
Biochemical Analysis
Biochemical Properties
Ibutilide Fumarate interacts with various biomolecules, including enzymes and proteins. It binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels, and L-type (dihydropyridine sensitive) calcium channels . It exerts its antiarrhythmic effect by induction of slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by prolonging the action potential duration and increasing both atrial and ventricular refractoriness in vivo . It delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It works by an activation of a specific inward sodium current, thus producing its therapeutic response in which a prolonged action potential increases myocytes’ cardiac refractoriness in case of atrial fibrillation and flutter .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has two major effects on the electrocardiogram (ECG): it produces mild slowing of the sinus rate and, as with other class III antiarrhythmic drugs, prolongation of the QT interval . The QT interval returns to baseline within two to four hours after stopping the infusion .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study involving beagles, this compound was shown to decrease the defibrillation threshold by 28% without affecting the canine’s hemodynamics .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 by which the heptyl side chain of this compound is oxidized .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin of healthy volunteers in a trial .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with ion channels located in the cell membrane to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibutilide fumarate is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of a substituted aniline with a sulfonyl chloride to form a sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization to form the core structure of Ibutilide.
Final modifications: The core structure is further modified by introducing specific functional groups to enhance its antiarrhythmic properties.
Formation of fumarate salt: The final step involves the formation of the fumarate salt of Ibutilide to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ibutilide fumarate undergoes several types of chemical reactions, including:
Oxidation: Ibutilide can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Ibutilide can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ibutilide may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ibutilide fumarate has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving antiarrhythmic agents and ion channel blockers.
Biology: Ibutilide is used to study the effects of ion channel modulation on cellular processes.
Medicine: The compound is used in clinical research to develop new treatments for cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs.
Comparison with Similar Compounds
Similar Compounds
Dofetilide: Another class III antiarrhythmic agent that also blocks the IKr current.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Amiodarone: A class III antiarrhythmic agent with multiple ion channel blocking effects.
Uniqueness of Ibutilide
Ibutilide is unique in its mechanism of action as it primarily activates a slow, inward sodium current rather than blocking outward potassium currents. This distinct mechanism makes it particularly effective in treating atrial fibrillation and atrial flutter .
Properties
IUPAC Name |
but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOHQNIRPWFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N4O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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